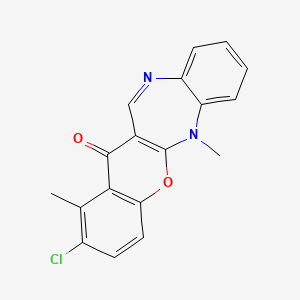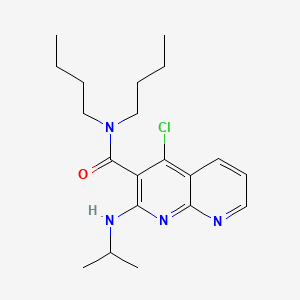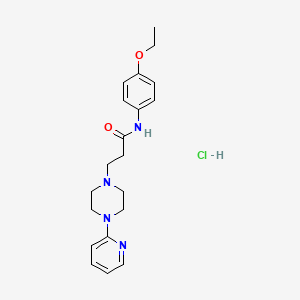
3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a dimethylamino group attached to a propyl chain, which is further connected to the indole ring at the 3-position, with a methoxy group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functionalization: The 3-position of the indole ring is functionalized with a propyl chain through a series of reactions, including alkylation and substitution.
Dimethylamino Group Introduction: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine as the nucleophile.
Methoxy Group Introduction: The methoxy group is introduced at the 5-position through methylation reactions, typically using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, if present, to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted indole derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The methoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
相似化合物的比较
3-(Dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the indole core.
5-Methoxyindole: An indole derivative with a methoxy group but without the dimethylamino propyl chain.
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with structural similarities.
Uniqueness:
Combination of Functional Groups: The unique combination of the dimethylamino propyl chain and the methoxy group on the indole ring sets this compound apart from others.
Biological Activity: The specific arrangement of these functional groups contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
709028-93-3 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC 名称 |
3-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H20N2O/c1-16(2)8-4-5-11-10-15-14-7-6-12(17-3)9-13(11)14/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChI 键 |
AAVYCYAMAJRINF-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCC1=CNC2=C1C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N,N-diethyl-2-[[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12735684.png)




